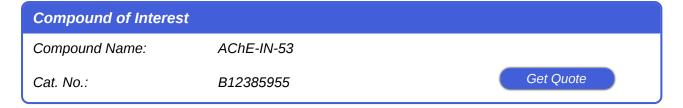


# Initial Toxicological Screening of AChE-IN-53: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological screening of **AChE-IN-53**, a novel acetylcholinesterase (AChE) inhibitor. The data and methodologies presented herein are intended to support further investigation and development of this compound for potential therapeutic applications.

## **Executive Summary**

AChE-IN-53 is a potent and selective inhibitor of acetylcholinesterase, an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE increases acetylcholine levels in the synaptic cleft, a mechanism of action utilized in the treatment of conditions such as Alzheimer's disease.[3] This document outlines the preliminary toxicological profile of AChE-IN-53, including assessments of acute toxicity, genotoxicity, and safety pharmacology. The findings from these initial studies are crucial for establishing a preliminary safety profile and guiding future non-clinical and clinical development.

### **Acute Toxicity Assessment**

The acute toxicity of **AChE-IN-53** was evaluated in rodents to determine the median lethal dose (LD50) and to identify potential target organs for toxicity following a single high-dose exposure.



## Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

- Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
- Method: The Up-and-Down Procedure (UDP) was employed as a validated alternative method to reduce the number of animals required.[4] Animals were fasted overnight prior to dosing. AChE-IN-53 was administered orally via gavage.
- Dose Levels: Dosing was initiated at a starting dose of 300 mg/kg. Subsequent doses were adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal.
- Observations: Animals were observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dose, and daily for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

**Ouantitative Data: Acute Toxicity** 

Parameter	Value
LD50 (Oral, Rat)	> 2000 mg/kg
Clinical Signs	Salivation, tremors, and hypoactivity observed at doses ≥ 1000 mg/kg. Signs were transient and resolved within 24 hours.
Body Weight	No significant effect on body weight was observed.
Necropsy Findings	No treatment-related macroscopic abnormalities were observed.

### **Genotoxicity Assessment**

A battery of in vitro genotoxicity assays was conducted to evaluate the potential of **AChE-IN-53** to induce genetic mutations or chromosomal damage.

#### **Experimental Protocols**



- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
- Method: The plate incorporation method was used. AChE-IN-53 was tested in the presence and absence of a mammalian metabolic activation system (rat liver S9 fraction).
- Concentrations: Tested up to 5000 μ g/plate .
- Evaluation: A compound is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
- Test System: Human peripheral blood lymphocytes.
- Method: Cells were exposed to AChE-IN-53 for 4 hours in the presence and absence of S9 metabolic activation, followed by a recovery period.
- Concentrations: Based on a preliminary cytotoxicity assay, concentrations up to 1000 μg/mL were evaluated.
- Evaluation: Metaphase cells were analyzed for structural and numerical chromosomal aberrations.
- Test System: L5178Y/TK+/- mouse lymphoma cells.
- Method: Cells were exposed to AChE-IN-53 in the presence and absence of S9 metabolic activation.
- Concentrations: Selected based on cytotoxicity, with a maximum concentration of 1500 μg/mL.
- Evaluation: The frequency of forward mutations at the thymidine kinase (TK) locus was determined.

#### **Quantitative Data: Genotoxicity**



Assay	Metabolic Activation	Result
Ames Test	With and Without S9	Negative
Chromosomal Aberration	With and Without S9	Negative
Mouse Lymphoma Assay	With and Without S9	Negative

### **Safety Pharmacology**

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[5] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

### **Experimental Protocols**

- Test System: Male C57BL/6 mice.
- Method: A functional observational battery (FOB) was performed to assess behavioral and neurological changes. Parameters evaluated included appearance, posture, gait, motor activity, and autonomic signs.
- Dose Levels: 30, 100, and 300 mg/kg, administered intraperitoneally.
- Observations: Conducted at 15, 30, 60, and 120 minutes post-dose.
- Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
- Method: Patch-clamp electrophysiology was used to measure the effect of AChE-IN-53 on the hERG current.
- Concentrations: 0.1, 1, 10, and 30 μM.
- Evaluation: The concentration-response relationship for hERG channel inhibition was determined.
- Test System: Conscious male Sprague-Dawley rats.



- Method: Whole-body plethysmography was used to monitor respiratory rate, tidal volume, and minute volume.
- Dose Levels: 50, 150, and 450 mg/kg, administered orally.

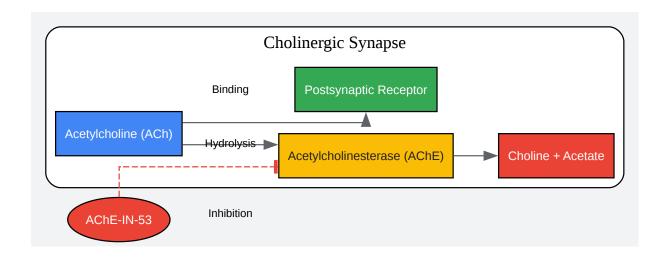
• Observations: Respiratory parameters were recorded continuously for 2 hours post-dose.

**Ouantitative Data: Safety Pharmacology** 

System	Assay	Key Findings
Central Nervous System	Functional Observational Battery	No adverse effects observed at 30 and 100 mg/kg. At 300 mg/kg, transient tremors and decreased motor activity were noted, consistent with exaggerated pharmacology.
Cardiovascular System	hERG Assay	IC50 > 30 μM. Low potential for QT prolongation.
Respiratory System	Whole-Body Plethysmography	No significant effects on respiratory rate, tidal volume, or minute volume at any dose tested.

# Visualizations Signaling Pathway

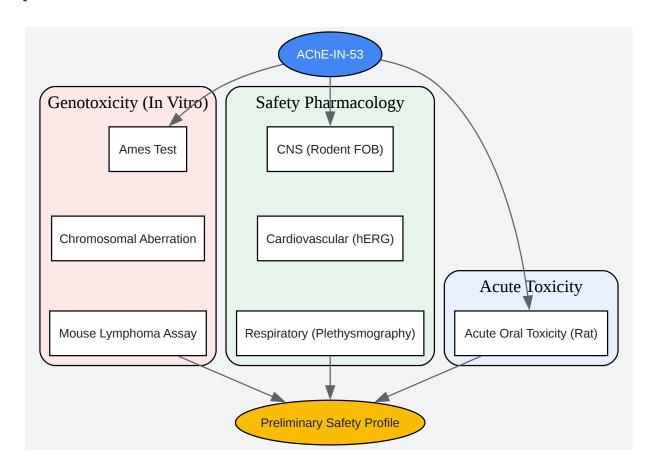




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Caption: Mechanism of AChE Inhibition by AChE-IN-53.

#### **Experimental Workflow**





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